molecular formula C17H13BrO3 B194452 Bromobenzarone CAS No. 94729-09-6

Bromobenzarone

Cat. No. B194452
CAS RN: 94729-09-6
M. Wt: 345.2 g/mol
InChI Key: QXZXBNDIHSUZDF-UHFFFAOYSA-N
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Description

Bromobenzarone is a compound with the molecular formula C17H13BrO3 . It is an important fine organic chemical product, generally used in the synthesis of flame retardants, and can also be used as a solvent, analytical reagent, and intermediate synthesis of pharmaceuticals and pesticides .


Molecular Structure Analysis

The molecular weight of Bromobenzarone is 345.2 g/mol . The IUPAC name for Bromobenzarone is (3-bromo-4-hydroxyphenyl)- (2-ethyl-1-benzofuran-3-yl)methanone .


Chemical Reactions Analysis

Benzbromarone, a compound related to Bromobenzarone, is known to be metabolized predominantly by cytochrome P450(CYP)2C9 . The plasma concentrations of the parent compound in one subject exceeded those of the rest of the group, possibly indicating genetic differences in drug metabolism .


Physical And Chemical Properties Analysis

Bromobenzarone has a molecular weight of 345.2 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its exact mass and monoisotopic mass are both 344.00481 g/mol .

Scientific Research Applications

  • Uricosuric Drug Metabolism : Benzbromarone, a uricosuric drug, is metabolized without significant formation of Bromobenzarone as a major metabolite. Instead, hydroxylation is the primary metabolic pathway, forming compounds like monohydroxylated benzbromarone. This finding is important for understanding the drug's pharmacokinetics and safety profile (Walter‐Sack et al., 1988).

  • Genetic Polymorphism in Drug Metabolism : A study on benzbromarone elimination from plasma suggested genetic differences in drug metabolism. This is significant for personalized medicine and understanding individual responses to uricosuric drugs (Gresser et al., 1991).

  • Liver Toxicity Mechanism : Bromobenzene, a compound related to Bromobenzarone, has been used to study liver necrosis mechanisms. It's metabolized into chemically active intermediates that bind covalently at necrosis sites, providing insights into hepatotoxic effects of halogenated aromatic hydrocarbons (Brodie et al., 1971).

  • Identification of New Metabolites : Research has identified new metabolites of benzbromarone, such as 1'-hydroxy-benzbromarone, which was not previously detected. This discovery is crucial for understanding the drug's complete metabolic profile and potential side effects (de Vries et al., 1989).

  • Toxicology Studies : Bromobenzene, structurally similar to Bromobenzarone, has been extensively studied for its metabolism and toxicity. These studies have provided significant insights into the metabolic activation and detoxification processes, crucial for understanding chemical-induced toxicities (Lau & Monks, 1988).

  • Nephroprotective Studies : The nephroprotective properties of Triphala against bromobenzene-induced nephrotoxicity have been investigated. This research contributes to understanding natural remedies' potential in mitigating drug-induced kidney damage (Baskaran et al., 2015).

  • Biotransformation in Hepatocytes : Bromobenzene's biotransformation by hepatocytes to reactive metabolites has been studied, providing insights into the mechanisms of liver damage and the role of metabolic activation (Thor et al., 1981).

  • Pharmacokinetics of Benzbromarone : Research on the pharmacokinetics of benzbromarone, which includes the study of Bromobenzarone, has indicated the possibility of a biliary-intestinal-biliary recirculation and potential familial disorder in the drug's metabolism (Gresser et al., 1991).

properties

IUPAC Name

(3-bromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-2-14-16(11-5-3-4-6-15(11)21-14)17(20)10-7-8-13(19)12(18)9-10/h3-9,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZXBNDIHSUZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80915345
Record name (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-hydroxyphenyl)(2-ethylbenzofuran-3-yl)methanone

CAS RN

94729-09-6
Record name Bromobenzarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094729096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
W Stüber, H Möller - Journal of Chromatography B: Biomedical Sciences …, 1981 - Elsevier
… extensive dehalogenation in the liver to form bromobenzarone and benzarone which also display hy… Accurate estimates of benzbromarone, bromobenzarone and benzarone plasma …
Number of citations: 7 www.sciencedirect.com
H Mabuchi, H Nakahashi - … of Chromatography B: Biomedical Sciences and …, 1981 - Elsevier
… extensive dehalogenation in the liver to form bromobenzarone and benzarone which also display hy… Accurate estimates of benzbromarone, bromobenzarone and benzarone plasma …
Number of citations: 17 www.sciencedirect.com
JX De Vries, I Walter-Sack, A Ittensohn - Journal of Chromatography B …, 1987 - Elsevier
… metabolized in humans to bromobenzarone and benzarone (… metabolites benzarone and bromobenzarone. Therefore a … The suspected metabolites benzarone and bromobenzarone …
Number of citations: 15 www.sciencedirect.com
S Uchida, K Shimada, S Misaka, H Imai, Y Katoh… - Drug metabolism and …, 2010 - Elsevier
Benzbromarone is a uricosuric drug and has been shown to be metabolized predominantly by cytochrome P450(CYP)2C9 in vitro findings. This study aims to investigate the influence …
Number of citations: 47 www.sciencedirect.com
JX De Vries, I Walter-Sack, A Ittensohn, E Weber - Xenobiotica, 1989 - Taylor & Francis
… ‘debrominated metabolites’ bromobenzarone 2 and benzarone 3 (Bz) after oral administration of Bzbr to man (figure 2; pathways A and B). The parent drug, bromobenzarone 2, Bz and …
Number of citations: 15 www.tandfonline.com
H Ferber, H Vergin, G Hitzenberger - European journal of clinical …, 1981 - Springer
After administration of a single oral dose of benzbromarone 100 mg to 7 subjects, the maximum serum level was 1.84±0.87 mg/l, and the elimination halflife was 2.77±1.07 h. The major …
Number of citations: 32 link.springer.com
I Walter-Sack, JX De Vries, A Ittensohn… - European journal of …, 1998 - europepmc.org
… No dehalogenated derivatives (bromobenzarone, benzarone) were present in the bile. 12h, 24h, and 36h plasma concentrations of the parent drug and the main metabolites varied …
Number of citations: 12 europepmc.org
RC Heel, RN Brogden, TM Speight, GS Avery - Drugs, 1977 - Springer
… About 50% of a single, non-micronised dose is absorbed and dehalogenated in the liver to form bromobenzarone and benzarone, which retain part of the activity of the parent compound…
Number of citations: 111 link.springer.com
JX De Vries, I Walter-Sack, A Voss, W Forster… - Xenobiotica, 1993 - Taylor & Francis
1. The uricosuric drug benzbromarone is extensively metabolized in man and two main metabolites are formed: the previously characterized 1″-hydroxybenzbromarone (metabolite M …
Number of citations: 21 www.tandfonline.com
U Gresser, H Empl, I Kamilli, N Zöllner - … Metabolism in Man VII: Part A …, 1991 - Springer
The uricosuric substance benzbromarone initially was reported to be debrominated to bromobenzarone and benzarone (Yü 1976). Recently hydroxilation was shown to be the primary …
Number of citations: 4 link.springer.com

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